2-Bromo-3-(4-hydroxybutyl)benzyl acetate
Description
2-Bromo-3-(4-hydroxybutyl)benzyl acetate is a brominated aromatic ester derivative characterized by a benzyl acetate backbone substituted with a bromine atom at position 2 and a 4-hydroxybutyl group at position 3 of the benzene ring. Its molecular formula is C₁₃H₁₇BrO₃ (molecular weight: 301.18 g/mol), inferred from structural analysis .
For example, describes the use of bromoethyl benzene in Cs₂CO₃-mediated alkylation, while highlights the preparation of hydroxybutyl-containing intermediates via azide substitution .
Properties
Molecular Formula |
C13H17BrO3 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
[2-bromo-3-(4-hydroxybutyl)phenyl]methyl acetate |
InChI |
InChI=1S/C13H17BrO3/c1-10(16)17-9-12-7-4-6-11(13(12)14)5-2-3-8-15/h4,6-7,15H,2-3,5,8-9H2,1H3 |
InChI Key |
VKWGQNOMJNYBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=CC(=C1Br)CCCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromo-3-(4-hydroxybutyl)benzyl acetate involves several steps. One common method includes the bromination of 3-(4-hydroxybutyl)benzyl acetate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
2-Bromo-3-(4-hydroxybutyl)benzyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group results in the formation of a ketone or aldehyde, while reduction of the bromine atom yields the corresponding hydrocarbon .
Scientific Research Applications
2-Bromo-3-(4-hydroxybutyl)benzyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-hydroxybutyl)benzyl acetate involves its interaction with specific molecular targets. The bromine atom and hydroxybutyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can modulate various biological pathways and processes, making the compound useful for studying cellular mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-bromo-3-(4-hydroxybutyl)benzyl acetate with structurally or functionally related compounds:
Structural and Functional Analysis:
2-Bromo-3-formylbenzyl acetate :
- The formyl group (CHO) at position 3 increases electrophilicity, making it reactive toward nucleophilic additions. This contrasts with the hydroxybutyl group in the target compound, which introduces hydrophilicity and hydrogen-bonding capability .
- Applications: Primarily as a synthetic intermediate for further functionalization (e.g., reduction to alcohol or conversion to carboxylic acids).
Benzyl acetate: The parent compound lacks bromine and hydroxybutyl groups, resulting in lower molecular weight (150.17 g/mol) and higher volatility (boiling point: 215°C). Widely used in perfumery and food flavoring due to its fruity aroma.
Methyl 2-(4-((2-bromobenzyl)oxy)-3-(4-hydroxybut-1-yn-1-yl)phenyl)acetate :
- This compound shares a brominated aromatic core and hydroxybutyl-like chain but includes an alkyne group, enhancing rigidity and reactivity. Its higher molecular weight (419.27 g/mol) and complex structure suggest niche research applications, such as in click chemistry or metal-catalyzed reactions.
Research Findings and Gaps
- Synthesis : and provide foundational methods for introducing bromine and hydroxybutyl groups, but optimized routes for the target compound remain undocumented .
- Biological Activity : Hydroxybutyl-containing acyclonucleosides in showed antiviral properties, suggesting the target compound could be a candidate for drug discovery .
- Environmental Impact : Benzyl acetate’s chronic aquatic toxicity (H412 ) may be exacerbated by bromine, warranting further ecotoxicological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
